4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

JAK2 kinase inhibition Kinase selectivity Inflammatory disease

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid (CAS 1368140-82-2, molecular formula C₈H₉NO₃, molecular weight 167.16 g/mol) is a partially saturated bicyclic heterocycle comprising a furan ring fused to a tetrahydropyridine ring, bearing a carboxylic acid functionality at the 2-position. This compound belongs to the tetrahydrofuro[3,2-c]pyridine class, a scaffold recognized as a privileged structure in medicinal chemistry.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B11801146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1CNCC2=C1OC(=C2)C(=O)O
InChIInChI=1S/C8H9NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11)
InChIKeyFBLIAQIESWJTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid: Procurement-Grade Characterization of a Semi-Rigid Bicyclic Building Block


4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid (CAS 1368140-82-2, molecular formula C₈H₉NO₃, molecular weight 167.16 g/mol) is a partially saturated bicyclic heterocycle comprising a furan ring fused to a tetrahydropyridine ring, bearing a carboxylic acid functionality at the 2-position. This compound belongs to the tetrahydrofuro[3,2-c]pyridine class, a scaffold recognized as a privileged structure in medicinal chemistry [1]. The tetrahydro designation indicates saturation at the 4,5,6,7-positions of the pyridine moiety, conferring a semi-rigid conformation that distinguishes it from its fully aromatic furo[3,2-c]pyridine analogs . Commercial availability typically ranges from 95% to 98% purity , positioning this compound as a versatile intermediate for pharmaceutical research and development, particularly in kinase inhibitor programs and scaffold-hopping campaigns [1].

Why 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid Cannot Be Casually Substituted: The Scaffold-Selectivity Evidence


Generic substitution among furopyridine carboxylic acid building blocks is scientifically indefensible because the tetrahydro saturation state, ring fusion geometry, and carboxylic acid position jointly govern both synthetic tractability and target engagement. A derivative built on the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine scaffold has demonstrated JAK2 inhibitory potency (IC₅₀ = 0.7 nM) with >30-fold selectivity over JAK3, exceeding the clinical pan-JAK inhibitor tofacitinib [1]. This selectivity profile arises directly from the semi-rigid, partially saturated [3,2-c] framework and is not replicable with the fully aromatic furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4), the 4-oxo congener (CAS 7170-36-7), or isomeric furo[2,3-b]pyridine-5-carboxylic acid (CAS 122534-94-5). Furthermore, electrophysiological evidence demonstrates that furo[3,2-c]pyridine and thieno[3,2-c]pyridine scaffolds recruit mechanistically distinct dopaminergic pathways despite converging on similar behavioral endpoints [2]. Substituting one scaffold for another without systematic validation therefore risks both potency loss and altered pharmacological mechanism—a procurement decision that cannot be remedied by downstream formulation adjustments.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid vs Closest Analogs


JAK2 Inhibitory Potency and Selectivity: Tetrahydrofuro[3,2-c]pyridine Scaffold Outperforms Tofacitinib

A 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-based derivative (compound 16h) exhibited JAK2 inhibitory activity with an IC₅₀ of 0.7 nM and >30-fold selectivity for JAK2 over JAK3, significantly exceeding the clinical pan-JAK inhibitor tofacitinib in both potency and isoform selectivity [1]. This represents a direct scaffold-level comparison: the tetrahydrofuro[3,2-c]pyridine core enables potency and selectivity that the structurally distinct tofacitinib scaffold cannot achieve. The tetrahydro saturation of the pyridine ring is critical to this activity profile; the fully aromatic furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4) lacks the conformational characteristics necessary for this binding mode.

JAK2 kinase inhibition Kinase selectivity Inflammatory disease

Conformational Semi-Rigidity: Tetrahydro Saturation Differentiates from Fully Aromatic Furo[3,2-c]pyridine-2-carboxylic acid

The 4,5,6,7-tetrahydro saturation of the pyridine ring in the target compound produces a semi-rigid bicyclic conformation, as distinguished from the fully planar, aromatic furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4) [1]. This saturation reduces aromatic character, increases sp³ carbon content (Fsp³), and alters the conformational energy landscape. The estimated logP of the tetrahydrofuro[3,2-c]pyridine core is 0.57 with a calculated water solubility of approximately 71,400 mg/L at 25°C, reflecting enhanced hydrophilicity relative to the fully aromatic furo[3,2-c]pyridine scaffold (estimated logP >1.3 for substituted derivatives) . Conformational restriction through saturation is a validated strategy in medicinal chemistry for improving binding specificity and metabolic stability [2].

Conformational restriction Scaffold design Physicochemical properties

Pictet–Spengler Synthetic Accessibility: Optimized 67% Yield Semi-One-Pot Protocol vs Multi-Step Syntheses of Aromatic Analogs

The tetrahydrofuro[3,2-c]pyridine scaffold is accessible via a semi-one-pot Pictet–Spengler reaction, with optimized conditions (AcOH, HCl 2.0 equiv, 70°C, 5 h) delivering a 67% isolated yield of the 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine product [1]. This synthetic route proceeds from commercially available 2-(5-methylfuran-2-yl)ethanamine and aromatic aldehydes, offering a defined, modular entry to the scaffold. In contrast, the fully aromatic furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4) typically requires multi-step sequences involving palladium-catalyzed cyclization and subsequent oxidation/functionalization steps, which are more resource-intensive and less amenable to parallel library synthesis . The 2-position carboxylic acid on the tetrahydro scaffold provides a convenient handle for amide coupling and further derivatization without requiring additional protecting group strategies on the pyridine nitrogen.

Synthetic methodology Pictet–Spengler cyclization Process chemistry

Furo vs Thieno Pharmacophore Divergence: Electrophysiologically Distinct Dopamine Neuron Effects Despite Convergent Behavioral Endpoints

In a direct comparative study, the 4-(1-piperazinyl)furo[3,2-c]pyridine and 4-(1-piperazinyl)thieno[3,2-c]pyridine ring systems were appended via tetramethylene chains to identical imide rings and evaluated side by side [1]. Both series exhibited potent affinity for serotonin 5-HT₁ and 5-HT₂ receptors with weak dopamine D₂ receptor binding, and both produced significant activity in blockade of apomorphine stereotypy, apomorphine-induced climbing, and conditioned avoidance response assays. However, electrophysiological studies of the lead prototypes from each series (compounds 22 and 33) revealed distinctively different effects on dopamine neurons in areas A9 and A10, indicating that the furo and thieno pharmacophores recruit different mechanistic pathways to achieve convergent behavioral outcomes [1]. This mechanistic divergence precludes direct scaffold interchange between O (furo) and S (thieno) heteroatom analogs.

Pharmacophore selectivity Dopamine electrophysiology Antipsychotic drug design

Carboxylic Acid Positional Isomerism: 2-COOH on Tetrahydrofuro[3,2-c]pyridine Enables Distinct Derivatization Chemistry vs 3-COOH and 4-COOH Congeners

The 2-position carboxylic acid on the tetrahydrofuro[3,2-c]pyridine core presents a unique derivatization vector relative to the 3-carboxylic acid (CAS 1547038-31-2, 4-oxo-4H,5H,6H,7H-furo[3,2-c]pyridine-3-carboxylic acid) and 4-carboxylic acid positional isomers [1]. The 2-COOH is directly conjugated to the furan oxygen through the aromatic system, electronically distinct from the 3-COOH position which is adjacent to the pyridine nitrogen, and from the 4-COOH position which is directly attached to the pyridine ring . This electronic differentiation affects amide coupling reactivity, with the 2-position carboxylic acid exhibiting different activation requirements and coupling efficiencies compared to the 3- and 4-substituted isomers. The tetrahydro saturation further distinguishes the 2-COOH from the fully aromatic furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4) by reducing pyridine basicity (pKa shift) and altering hydrogen-bonding capacity of the adjacent nitrogen .

Positional isomer differentiation Amide coupling Fragment-based drug design

High-Impact Application Scenarios for 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid Based on Verified Differentiation Evidence


JAK2-Selective Kinase Inhibitor Lead Optimization Programs

This building block is directly indicated for medicinal chemistry teams pursuing JAK2-selective inhibitors where isoform selectivity over JAK3 is a critical design parameter. The tetrahydrofuro[3,2-c]pyridine scaffold has been validated to deliver JAK2 IC₅₀ = 0.7 nM with >30-fold selectivity over JAK3, outperforming tofacitinib [1]. The 2-position carboxylic acid provides a convenient anchor point for amide coupling to generate focused libraries around the 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine pharmacophore. Programs targeting myelofibrosis, rheumatoid arthritis, or other JAK2-driven indications should prioritize this scaffold over the fully aromatic furo[3,2-c]pyridine-2-carboxylic acid or thieno[3,2-c]pyridine analogs, which have not demonstrated comparable JAK2/JAK3 selectivity.

Conformationally Restricted Fragment-Based Drug Design (FBDD) Libraries

The semi-rigid, partially saturated nature of this scaffold makes it a high-value component for fragment libraries where three-dimensionality (higher Fsp³) and conformational pre-organization are desired. The estimated logP of 0.57 and high aqueous solubility (~71,400 mg/L) of the tetrahydro core [1] are favorable for fragment screening conditions, contrasting with the higher lipophilicity and lower solubility of fully aromatic furo[3,2-c]pyridine analogs. Procurement of this building block supports fragment growth strategies where the 2-COOH handle enables rapid amide coupling to diverse amine fragments, while the saturated pyridine nitrogen can be subsequently functionalized for vector diversification.

Scaffold-Hopping from Thienopyridine to Furopyridine CNS Programs

For CNS drug discovery programs currently using thieno[3,2-c]pyridine scaffolds, this furo[3,2-c]pyridine building block offers a systematic scaffold-hopping opportunity. The direct comparative electrophysiology data demonstrate that furo and thieno analogs produce distinct dopamine neuron firing patterns in A9 and A10 regions despite equivalent behavioral potency [1]. This mechanistic differentiation can be exploited to tune dopaminergic side-effect profiles while maintaining antipsychotic efficacy. The 2-COOH functionalization point enables attachment of diverse arylpiperazine or other CNS-privileged motifs via amide bond formation, facilitating rapid SAR exploration around the furo pharmacophore.

Parallel Medicinal Chemistry via Modular Pictet–Spengler Library Synthesis

Research groups seeking efficient parallel synthesis of tetrahydrofuro[3,2-c]pyridine libraries should procure this carboxylic acid building block as a core intermediate. The validated semi-one-pot Pictet–Spengler protocol (67% optimized yield, AcOH/HCl, 70°C, 5 h) [1] provides a defined synthetic entry point for generating 4-substituted analogs from commercially available aldehydes. This contrasts favorably with the multi-step, palladium-catalyzed sequences required for aromatic furopyridine carboxylic acid derivatives. The 2-COOH group can be retained throughout the Pictet–Spengler sequence (with appropriate protection) or installed post-cyclization, offering flexibility in synthetic planning for medium-to-high-throughput medicinal chemistry campaigns.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.